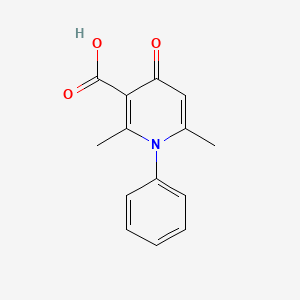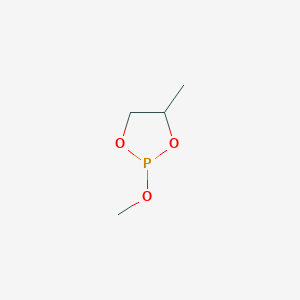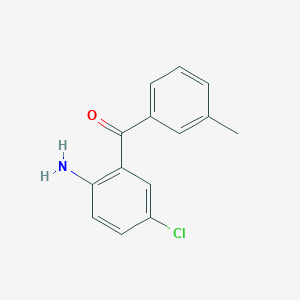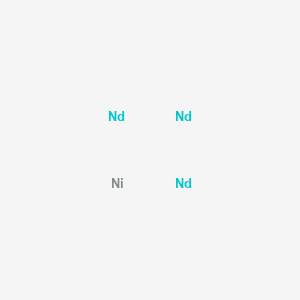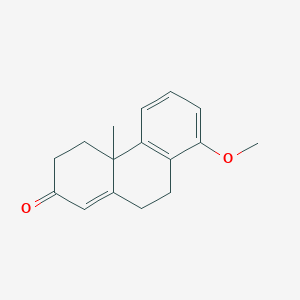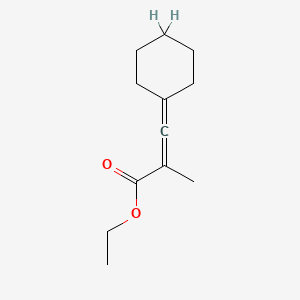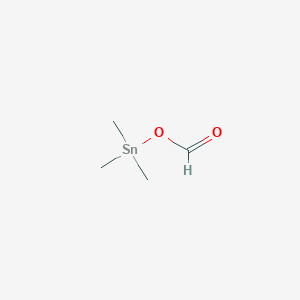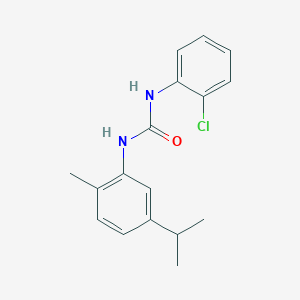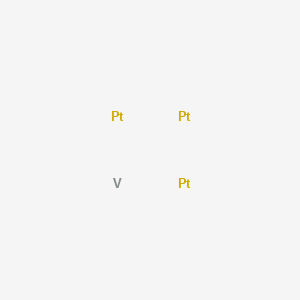
Platinum--vanadium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–vanadium (3/1) is a bimetallic compound consisting of three parts platinum and one part vanadium. This compound is of significant interest due to its unique catalytic properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of platinum and vanadium in a specific ratio allows for enhanced catalytic activity and stability, making it a valuable material for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of platinum–vanadium (3/1) typically involves the co-reduction of platinum and vanadium precursors. One common method is the reduction of platinum and vanadium salts in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired bimetallic compound. The resulting product is then purified and characterized to confirm its composition and structure.
Industrial Production Methods
In industrial settings, the production of platinum–vanadium (3/1) may involve more scalable methods such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These techniques allow for the controlled deposition of platinum and vanadium onto a substrate, resulting in the formation of a thin film of the bimetallic compound. The use of advanced deposition techniques ensures uniformity and high purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–vanadium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both platinum and vanadium, which can participate in different reaction pathways.
Common Reagents and Conditions
Oxidation Reactions: Platinum–vanadium (3/1) can undergo oxidation reactions in the presence of oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur at elevated temperatures and result in the formation of oxides of platinum and vanadium.
Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride. These reactions are often carried out under mild conditions and result in the formation of metallic platinum and vanadium.
Substitution Reactions: Platinum–vanadium (3/1) can participate in substitution reactions with various ligands, leading to the formation of new bimetallic complexes. These reactions are typically carried out in solution and require specific reaction conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of platinum–vanadium (3/1) depend on the specific reaction conditions and reagents used. Common products include oxides, metallic forms, and substituted bimetallic complexes.
Wissenschaftliche Forschungsanwendungen
Platinum–vanadium (3/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and oxidation reactions. Its high catalytic activity and stability make it a valuable material for industrial processes.
Medicine: Platinum–vanadium (3/1) is being explored for its potential use in medical applications, including as an anticancer agent. The compound’s ability to interact with biological molecules and inhibit cancer cell growth makes it a promising candidate for drug development.
Energy Storage: The compound is used in the development of advanced energy storage systems, such as vanadium redox flow batteries. Its high electrochemical activity and stability contribute to the efficiency and longevity of these energy storage devices.
Material Science: Platinum–vanadium (3/1) is used in the synthesis of advanced materials with unique properties. Its ability to form stable bimetallic complexes makes it a valuable component in the development of new materials for various applications.
Wirkmechanismus
The mechanism of action of platinum–vanadium (3/1) involves its interaction with molecular targets and pathways in various systems. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, the compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes and induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Platinum–vanadium (3/1) can be compared with other bimetallic compounds, such as platinum–ruthenium and platinum–palladium. While these compounds share some similarities in terms of catalytic activity and stability, platinum–vanadium (3/1) exhibits unique properties due to the presence of vanadium. Vanadium’s ability to exist in multiple oxidation states and its high reactivity contribute to the compound’s enhanced catalytic performance and versatility.
List of Similar Compounds
- Platinum–ruthenium
- Platinum–palladium
- Platinum–nickel
- Platinum–cobalt
These compounds are also used in various applications, including catalysis, energy storage, and material science. the specific properties and performance of each compound depend on the combination of metals and their respective ratios.
Eigenschaften
CAS-Nummer |
12038-43-6 |
|---|---|
Molekularformel |
Pt3V |
Molekulargewicht |
636.2 g/mol |
IUPAC-Name |
platinum;vanadium |
InChI |
InChI=1S/3Pt.V |
InChI-Schlüssel |
ICTAZHZJEOVXOW-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


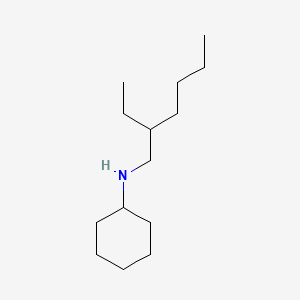
silane](/img/structure/B14725614.png)
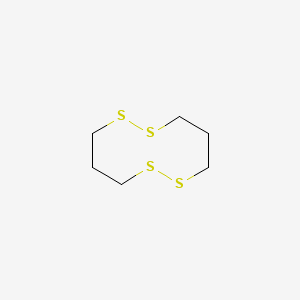
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
